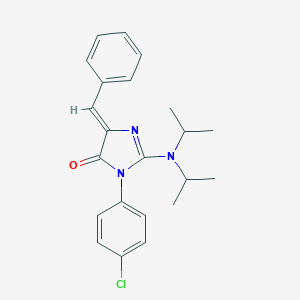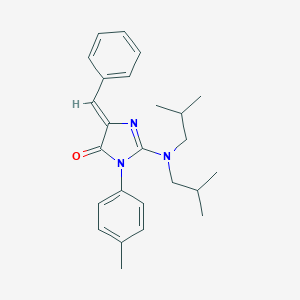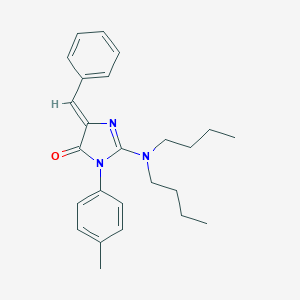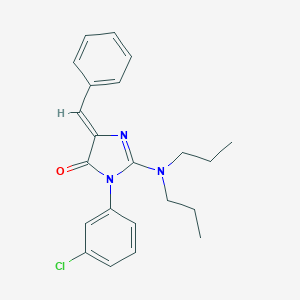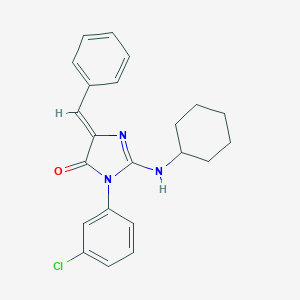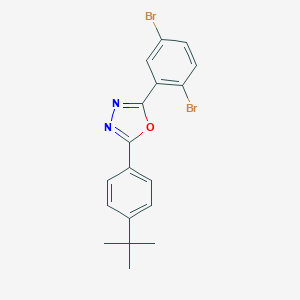
2-(4-Tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole, commonly known as TBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TBO is a versatile compound that has been extensively studied for its biological and chemical properties, which makes it an excellent candidate for various research applications.
Mécanisme D'action
The mechanism of action of TBO is not fully understood. However, it is believed that TBO interacts with biological molecules such as proteins and nucleic acids, which leads to changes in their conformation and function.
Biochemical and Physiological Effects:
TBO has been found to exhibit good biocompatibility and low toxicity, which makes it an excellent candidate for various biological applications. It has been investigated for its potential use in drug delivery systems, where it has shown good efficacy in delivering drugs to specific target sites. TBO has also been studied for its potential use in cancer therapy, where it has shown promising results in inhibiting cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBO is its excellent fluorescence properties, which makes it a useful tool for imaging and sensing applications. Additionally, TBO exhibits good biocompatibility and low toxicity, which makes it an excellent candidate for various biological applications. However, one of the limitations of TBO is its high cost, which can limit its use in large-scale applications.
Orientations Futures
There are several future directions for the research on TBO. One potential area of research is the development of new synthesis methods that can reduce the cost of TBO production. Additionally, further studies are needed to fully understand the mechanism of action of TBO and its potential applications in various fields. TBO can also be investigated for its potential use in other biological applications, such as bioimaging and biosensing.
Méthodes De Synthèse
The synthesis of TBO involves the reaction of 2,5-dibromobenzonitrile and 4-tert-butylphenylhydrazine in the presence of a base, followed by cyclization with sodium methoxide. This method yields a high yield of TBO with excellent purity.
Applications De Recherche Scientifique
TBO has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent fluorescence properties, which makes it a useful tool for imaging and sensing applications. TBO has also been investigated for its potential use in organic light-emitting diodes (OLEDs), where it has shown good efficiency and stability. Additionally, TBO has been studied for its potential use as a catalyst in various chemical reactions.
Propriétés
Formule moléculaire |
C18H16Br2N2O |
|---|---|
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16Br2N2O/c1-18(2,3)12-6-4-11(5-7-12)16-21-22-17(23-16)14-10-13(19)8-9-15(14)20/h4-10H,1-3H3 |
Clé InChI |
GTXVDOWXOTZCNQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
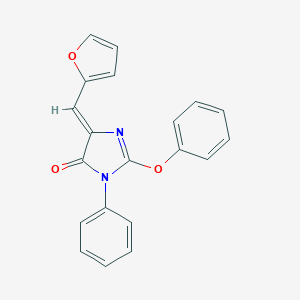
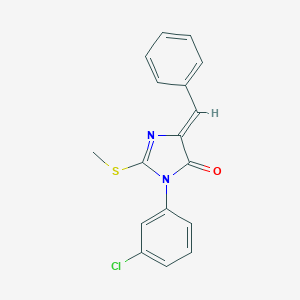
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)


